2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
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Overview
Description
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties .
Mechanism of Action
Target of action
Imidazole and thiazole derivatives are known to have a broad range of biological activities. They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .
Mode of action
The mode of action of imidazole and thiazole derivatives can vary greatly depending on their specific structures and functional groups. Some work by inhibiting certain enzymes, while others might interact with cellular structures or DNA
Biochemical pathways
Imidazole and thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some might interfere with the synthesis of certain proteins or nucleic acids
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics
Result of action
The molecular and cellular effects of a compound depend on its targets and mode of action. Some imidazole and thiazole derivatives have been found to have cytotoxic effects, meaning they can kill cells
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound
Preparation Methods
The synthesis of 2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide typically involves the reaction of 4-nitrophenyl imidazole with phenylacetamide under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.
Scientific Research Applications
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in antimicrobial studies due to its ability to inhibit bacterial growth.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide can be compared with other imidazole derivatives such as:
Metronidazole: Known for its antibacterial and antiprotozoal properties.
Omeprazole: Used as an antiulcer agent.
Thiabendazole: An antihelmintic agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16(19-13-4-2-1-3-5-13)12-25-17-18-10-11-20(17)14-6-8-15(9-7-14)21(23)24/h1-11H,12H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGSCVYAYDLZTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.